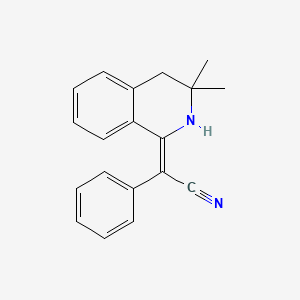![molecular formula C20H26N8O2 B5072656 N-[[1-(3-methoxyphenyl)pyrazol-4-yl]methyl]-N-methyl-2-[5-(pyrrolidin-1-ylmethyl)tetrazol-1-yl]acetamide](/img/structure/B5072656.png)
N-[[1-(3-methoxyphenyl)pyrazol-4-yl]methyl]-N-methyl-2-[5-(pyrrolidin-1-ylmethyl)tetrazol-1-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[1-(3-methoxyphenyl)pyrazol-4-yl]methyl]-N-methyl-2-[5-(pyrrolidin-1-ylmethyl)tetrazol-1-yl]acetamide is a complex organic compound that features a pyrazole ring, a tetrazole ring, and various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(3-methoxyphenyl)pyrazol-4-yl]methyl]-N-methyl-2-[5-(pyrrolidin-1-ylmethyl)tetrazol-1-yl]acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.
Formation of the Tetrazole Ring: The tetrazole ring is often synthesized through the cycloaddition of azides with nitriles.
Coupling Reactions: The final compound is formed by coupling the pyrazole and tetrazole intermediates through various coupling reactions, such as amide bond formation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the pyrazole or tetrazole rings, potentially leading to the formation of dihydropyrazole or dihydrotetrazole derivatives.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic substitution at the acetamide group or electrophilic substitution at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are often employed.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dihydropyrazole or dihydrotetrazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor or modulator of specific enzymes or receptors.
Biological Studies: It can be used to study the biological pathways and mechanisms involving pyrazole and tetrazole derivatives.
Chemical Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science: Its structural properties may be explored for the development of new materials with specific electronic or photonic properties.
作用机制
The mechanism of action of N-[[1-(3-methoxyphenyl)pyrazol-4-yl]methyl]-N-methyl-2-[5-(pyrrolidin-1-ylmethyl)tetrazol-1-yl]acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
1-(3-methoxyphenyl)pyrazole: Shares the pyrazole ring and methoxyphenyl group but lacks the tetrazole ring and additional functional groups.
N-methyl-2-[5-(pyrrolidin-1-ylmethyl)tetrazol-1-yl]acetamide: Contains the tetrazole ring and pyrrolidinyl group but lacks the pyrazole ring and methoxyphenyl group.
1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-ylmethanone: Similar pyrazole structure with a methoxyphenyl group but different functional groups.
Uniqueness
N-[[1-(3-methoxyphenyl)pyrazol-4-yl]methyl]-N-methyl-2-[5-(pyrrolidin-1-ylmethyl)tetrazol-1-yl]acetamide is unique due to its combination of a pyrazole ring, a tetrazole ring, and various functional groups. This unique structure may confer specific biological activities and chemical properties that are not present in similar compounds.
属性
IUPAC Name |
N-[[1-(3-methoxyphenyl)pyrazol-4-yl]methyl]-N-methyl-2-[5-(pyrrolidin-1-ylmethyl)tetrazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N8O2/c1-25(12-16-11-21-27(13-16)17-6-5-7-18(10-17)30-2)20(29)15-28-19(22-23-24-28)14-26-8-3-4-9-26/h5-7,10-11,13H,3-4,8-9,12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDDJTDRHSDETN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN(N=C1)C2=CC(=CC=C2)OC)C(=O)CN3C(=NN=N3)CN4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[N-(4-METHYLPHENYL)4-(METHYLSULFANYL)BENZENESULFONAMIDO]-N-(PROPAN-2-YL)ACETAMIDE](/img/structure/B5072583.png)
![2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5072586.png)
![5-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-NITRO-N-(2-PHENYLETHYL)ANILINE](/img/structure/B5072607.png)
![5-{[(1-phenylethyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5072610.png)
![2-(4-methoxyphenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione](/img/structure/B5072613.png)
![N-(3-bromophenyl)-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5072620.png)

![1-[4-(5-BROMO-2-METHOXYBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE](/img/structure/B5072625.png)
![(5E)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5072628.png)
![butyl 3-[(4-butoxybenzoyl)amino]benzoate](/img/structure/B5072637.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-4,4,4-trifluorobutanamide](/img/structure/B5072649.png)
![N-formyl-3-methyl-N-(2-methylphenyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxamide](/img/structure/B5072662.png)
![Ethyl 2-[2-[[2-(4-bromo-2,5-dimethylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate](/img/structure/B5072670.png)
![2,6-dibromo-4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5072672.png)
